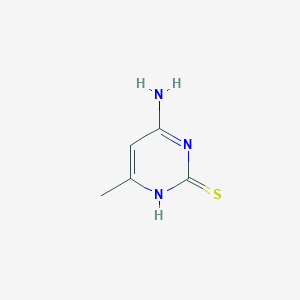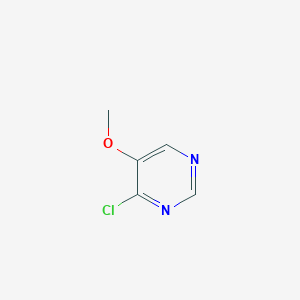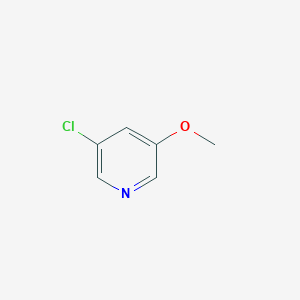![molecular formula C12H15N3S B183987 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione CAS No. 39263-80-4](/img/structure/B183987.png)
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a heterocyclic compound that contains a triazaspiro structure, which makes it an interesting molecule to study.4]nonane-3-thione.
Aplicaciones Científicas De Investigación
2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione has potential applications in various scientific fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has been shown to exhibit antifungal, antibacterial, and anticancer activities. It has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
Mecanismo De Acción
The mechanism of action of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione is not fully understood. However, it is believed that the compound exerts its biological activities by interacting with cellular targets such as enzymes, receptors, and DNA.
Biochemical and Physiological Effects:
Studies have shown that this compound exhibits antifungal activity against various fungal strains such as Candida albicans and Aspergillus niger. It has also been shown to exhibit antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus. In addition, this compound has been shown to exhibit anticancer activity against various cancer cell lines such as MCF-7 and HeLa.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione in lab experiments is its potential to exhibit multiple biological activities. This makes it an interesting compound to study in various scientific fields. However, one limitation of using this compound is its low yield during synthesis, which can make it difficult to obtain large quantities for experiments.
Direcciones Futuras
There are several future directions for research on 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione. One direction is to study its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to further investigate its mechanism of action and cellular targets. Additionally, research can be done to optimize the synthesis method to increase the yield of this compound. Overall, this compound is a promising compound with potential applications in various scientific fields.
Métodos De Síntesis
The synthesis of 2-Phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione involves the reaction of 1,2,4-triazinane-3-thione with benzaldehyde. The reaction is carried out in the presence of a catalyst such as acetic acid or sulfuric acid. The yield of this reaction is typically around 50-60%, and the compound can be purified using standard methods such as column chromatography.
Propiedades
| 39263-80-4 | |
Fórmula molecular |
C12H15N3S |
Peso molecular |
233.33 g/mol |
Nombre IUPAC |
2-phenyl-1,2,4-triazaspiro[4.4]nonane-3-thione |
InChI |
InChI=1S/C12H15N3S/c16-11-13-12(8-4-5-9-12)14-15(11)10-6-2-1-3-7-10/h1-3,6-7,14H,4-5,8-9H2,(H,13,16) |
Clave InChI |
YOVKZKLGVGKTHH-UHFFFAOYSA-N |
SMILES isomérico |
C1CCC2(C1)NN(C(=N2)S)C3=CC=CC=C3 |
SMILES |
C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3 |
SMILES canónico |
C1CCC2(C1)NC(=S)N(N2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


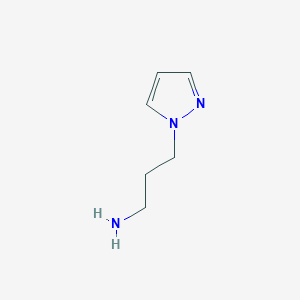
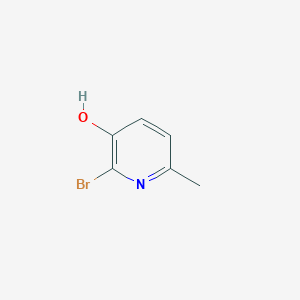
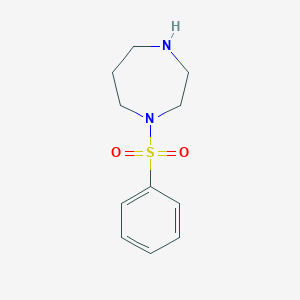
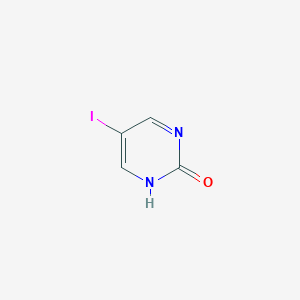
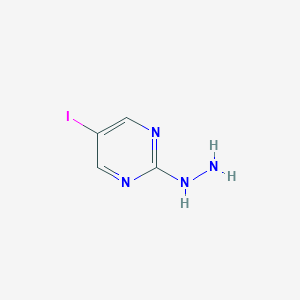
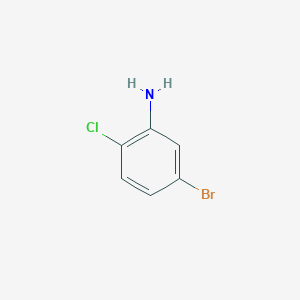
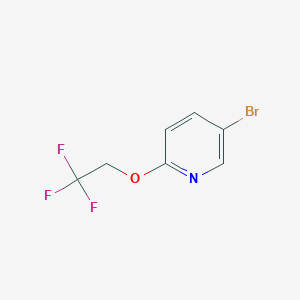
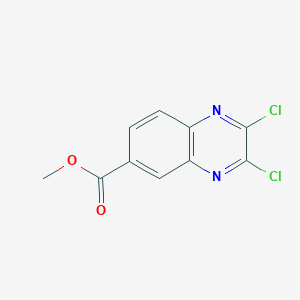
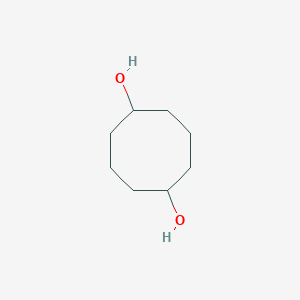
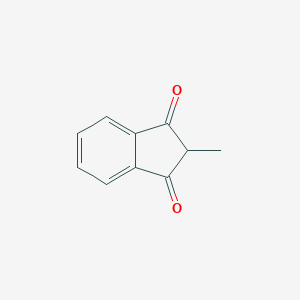
![3-[(3S,6R,9S,11R,15R,20R,23S,26S)-15-[(2-Aminoacetyl)amino]-20-carbamoyl-11-hydroxy-6,23-bis(1H-indol-3-ylmethyl)-2,5,8,14,22,25-hexaoxo-17,18-dithia-1,4,7,13,21,24-hexazatricyclo[24.3.0.09,13]nonacosan-3-yl]propanoic acid](/img/structure/B183925.png)
